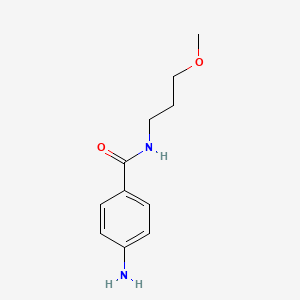

4-Amino-N-(3-methoxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-methoxypropyl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid by-product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that derivatives of 4-amino-N-(3-methoxypropyl)benzamide exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. Studies involving LPS-induced inflammation models demonstrated that certain derivatives effectively modulate inflammatory pathways by inhibiting the activation of STAT3 and NF-κB signaling pathways, which are critical in the inflammatory response .

Antiviral Activity

Another area of interest is the antiviral properties of benzamide derivatives. Research has highlighted that certain compounds within this class can act as inhibitors against Hepatitis B virus (HBV) and other viral infections. The mechanism often involves increasing intracellular levels of APOBEC3G, which plays a role in inhibiting viral replication . The potential for these compounds to be developed into antiviral agents is significant, particularly in light of rising drug resistance among existing therapies.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound derivatives:

-

Case Study 1: Anti-inflammatory Effects

In vitro studies demonstrated that specific derivatives significantly reduced mRNA levels of inflammatory cytokines in human hepatocytes treated with LPS. The results indicated a promising avenue for treating inflammatory diseases without hepatotoxicity . -

Case Study 2: Antiviral Efficacy Against HBV

In vivo studies using animal models showed that certain benzamide derivatives effectively inhibited HBV replication, providing a potential therapeutic strategy for chronic hepatitis B infections . -

Case Study 3: Filovirus Inhibition

Research into 4-(aminomethyl)benzamides has revealed their potential as inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds displayed potent activity against these viruses, highlighting their relevance in developing treatments for viral outbreaks .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but contains a sulfonamide group instead of a benzamide group.

N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with a methyl group on the aromatic ring.

Uniqueness

4-Amino-N-(3-methoxypropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group provides unique steric and electronic effects, influencing its reactivity and interactions with biological targets .

Actividad Biológica

4-Amino-N-(3-methoxypropyl)benzamide is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, which includes an amino group and a methoxypropyl side chain, suggests a variety of interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C12H17N2O2

- Molecular Weight : 219.28 g/mol

- CAS Number : 1017795-08-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The methoxy group enhances lipophilicity, facilitating cellular membrane penetration. Preliminary studies suggest that this compound may modulate various signaling pathways associated with inflammation and cancer.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related benzamide derivatives have shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo, suggesting a potential role in managing inflammatory diseases .

Antiviral Potential

The antiviral activity of benzamide derivatives has been explored, particularly against Hepatitis B Virus (HBV). Compounds that increase intracellular levels of APOBEC3G (A3G), a host defense factor against viral replication, show efficacy against HBV . Although specific studies on this compound are lacking, its structural characteristics suggest it may share similar antiviral mechanisms.

Research Findings and Case Studies

Several studies have evaluated the biological activities of benzamide derivatives, providing insights into the potential applications of this compound.

Propiedades

IUPAC Name |

4-amino-N-(3-methoxypropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILREOOQIPNIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.